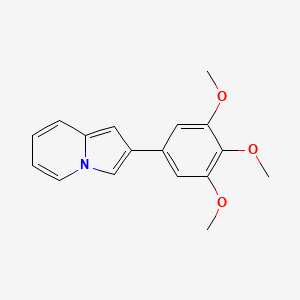
2-(3,4,5-Trimethoxyphenyl)indolizine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4,5-Trimethoxyphenyl)indolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine class. Indolizines are of significant interest in medicinal chemistry due to their diverse biological activities. The trimethoxyphenyl group attached to the indolizine core in this compound suggests potential modifications in its chemical and physical properties, possibly affecting its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of indolizine derivatives can be achieved through various methods. One approach involves the use of pyridinium 1-(thiocarbonyl)methylides as starting materials, which upon treatment with a strong base such as potassium t-butoxide in N,N-dimethylformamide (DMF), yield 2-indolizinethiols with the elimination of acrylonitrile or ethyl acrylate . Another method includes the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate, leading to the formation of trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine derivatives through a double Michael reaction followed by cyclization . Additionally, substituted indolizines can be prepared from 2-(pyridin-2-yl)acetyl derivatives using (trimethylsilyl)diazomethane, a method that can also be extended to synthesize indoles .
Molecular Structure Analysis
The molecular structure of indolizine derivatives can be complex, with the potential for multiple substituents and functional groups. The structure of one such derivative, a trimethyl 4,8-dioxo-1-phenyl-4,5,5a,8-tetrahydro-1H-pyrazolo[3,4-e]indolizine, was confirmed by X-ray crystallography . This level of structural determination is crucial for understanding the three-dimensional conformation of the molecule, which is important for its chemical reactivity and biological activity.
Chemical Reactions Analysis
Indolizine derivatives can undergo various chemical reactions based on their functional groups and substituents. The synthesis methods mentioned indicate that these compounds can participate in Michael reactions, cyclization, and elimination reactions . These reactions are essential for constructing the indolizine core and introducing various substituents that can alter the compound's properties and potential applications.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 2-(3,4,5-Trimethoxyphenyl)indolizine are not detailed in the provided papers, indolizine derivatives, in general, exhibit properties that make them valuable in pharmaceutical and synthetic chemistry. Their stability, reactivity, and the presence of multiple sites for functionalization allow for the creation of a diverse array of compounds with varying biological activities. The trimethoxyphenyl group in particular may influence the lipophilicity, electronic distribution, and potential for hydrogen bonding of the molecule, which can be critical for its interaction with biological targets.
Applications De Recherche Scientifique
Anticancer Activity
Indolizine derivatives, including 2-(3,4,5-Trimethoxyphenyl)indolizine, have shown promise in anticancer research. For instance, indolizine-chalcone hybrids have been evaluated for their potential to induce caspase-dependent apoptosis in human lymphoma cells (Park et al., 2018). Additionally, research has explored the synthesis of indolizine derivatives with in vitro anticancer activity, further supporting the potential of these compounds in cancer treatment (Sandeep et al., 2016).
Anti-Inflammatory and Anticonvulsant Activities
Indolizine derivatives have been studied for their anti-inflammatory properties. For example, p-substituted 1,2-diphenylindolizines have been synthesized and investigated for possible anti-inflammatory activity (Kállay & Doerge, 1972). Additionally, some indolizine derivatives have demonstrated anticonvulsant activities, highlighting their potential in treating neurological disorders (Dawood et al., 2006).
Application in Material Science
Indolizines, including 2-(3,4,5-Trimethoxyphenyl)indolizine, have applications in material science. A method for the synthesis of 3-aryl and 3-alkyl indolizines from primary halogenated hydrocarbons has been reported, highlighting their significance in various fields like biology, medicine, and materials science (Liu et al., 2017).
Photophysical Properties for Biomedical Applications
The unique optical properties of certain indolizine derivatives make them suitable for use as fluorescent probes in biomedical applications. This includes their potential utility in fluorescence-based technologies (Park et al., 2015).
Antiviral Activity
Indolizine derivatives have shown antiviral activity, particularly against human cytomegalovirus (HCMV) and varicella-zoster virus. This suggests their potential as therapeutic agents in treating viral infections (Foster et al., 1995).
Mécanisme D'action
Target of Action
The primary targets of 2-(3,4,5-Trimethoxyphenyl)indolizine are proteins such as tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .
Mode of Action
2-(3,4,5-Trimethoxyphenyl)indolizine interacts with its targets by binding to their active sites, thereby inhibiting their function . For instance, it binds to the colchicine binding site (CBS) of the αβ-tubulin heterodimer, which is critical for tubulin polymerization . This interaction disrupts the normal function of the proteins, leading to changes in cellular processes .
Biochemical Pathways
The compound affects various biochemical pathways associated with its targets. For example, by inhibiting tubulin, it disrupts microtubule dynamics, which is crucial for cell division . By inhibiting Hsp90, it affects protein folding and stability . Inhibition of TrxR disrupts the cellular redox balance, while inhibition of HLSD1 affects gene expression . Inhibition of ALK2, P-gp, and platelet-derived growth factor receptor β affects signal transduction, drug resistance, and cell growth, respectively .
Pharmacokinetics
The trimethoxyphenyl (tmp) group, which is part of the compound’s structure, is known to be a critical pharmacophore in numerous potent agents . Therefore, it is likely that the TMP group plays a significant role in the compound’s pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 2-(3,4,5-Trimethoxyphenyl)indolizine’s action are diverse due to its multiple targets. These effects include disruption of cell division, changes in protein folding and stability, alteration of cellular redox balance, changes in gene expression, and disruption of signal transduction, drug resistance, and cell growth .
Safety and Hazards
While specific safety and hazard information for 2-(3,4,5-Trimethoxyphenyl)indolizine is not available, it’s worth noting that compounds with similar structures may cause allergy or asthma symptoms or breathing difficulties if inhaled . They may also be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Orientations Futures
The preliminary results suggested that compounds could serve as promising lead compounds for the future development of new potent anticancer agents . Two new series of pyrrolizines bearing 3,4,5-trimethoxyphenyl moieties were synthesized . These compounds displayed the highest cytotoxicity against the three cancer cell lines . These findings suggest potential future directions for the development of new potent anticancer agents .
Propriétés
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)indolizine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-19-15-9-12(10-16(20-2)17(15)21-3)13-8-14-6-4-5-7-18(14)11-13/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTBRZDDUUYAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CN3C=CC=CC3=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4,5-Trimethoxyphenyl)indolizine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

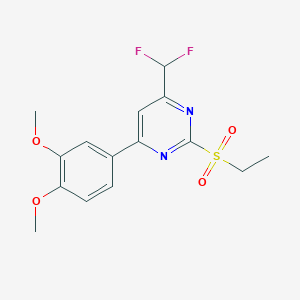
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2501571.png)
![1-methyl-3-[[5-[(2S)-2-methyl-4-(oxetan-3-yl)piperazin-1-yl]-2-pyridyl]amino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one](/img/structure/B2501574.png)
![3-Chlorobenzyl 5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2501576.png)

![1H,2H,3H,4H,5H-pyrido[2,3-e][1,4]diazepin-3-one](/img/structure/B2501581.png)
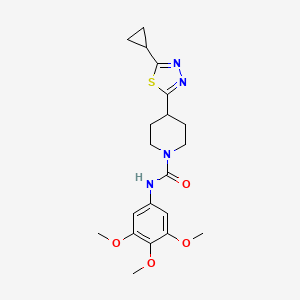
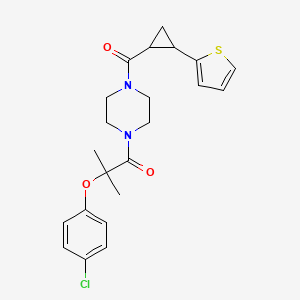
![2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2501584.png)
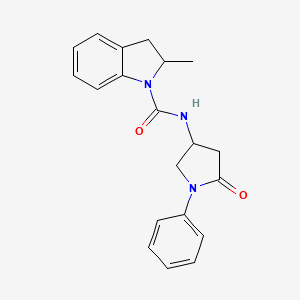
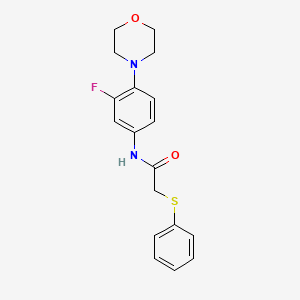
![(3-Amino-5-((4-fluorophenyl)amino)-4-tosylthiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2501587.png)
![2-[8-(3,5-Diethylpyrazolyl)-3-methyl-7-(2-methylprop-2-enyl)-2,6-dioxo-1,3,7-t rihydropurinyl]acetamide](/img/structure/B2501588.png)
